1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 3-chlorobenzylamine with pyridine-3-carbaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with 4-amino-1H-pyrazole-3,5-dicarbonitrile under basic conditions to yield the final product .
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer properties, showing cytotoxicity against various cancer cell lines.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes, such as kinases. It binds to the active site of the enzyme, blocking its activity and thereby disrupting cellular processes that rely on the enzyme’s function. This mechanism is particularly relevant in its anticancer activity, where it inhibits the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives: These compounds also exhibit anticancer activity and share a similar core structure.
1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another derivative with similar biological activities.
Uniqueness
1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and binding affinities compared to other similar compounds .
Properties
Molecular Formula |
C17H13ClN6 |
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Molecular Weight |
336.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H13ClN6/c18-13-4-1-5-14(7-13)24-17-15(10-23-24)16(21-11-22-17)20-9-12-3-2-6-19-8-12/h1-8,10-11H,9H2,(H,20,21,22) |
InChI Key |
WYAVNFYJKJFTNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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